molecular formula C16H19N5OS B5350314 N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-D-tryptophanamide

N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-D-tryptophanamide

Cat. No. B5350314
M. Wt: 329.4 g/mol
InChI Key: QUWWRETZHCGUQA-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-D-tryptophanamide, also known as MTDT, is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications. MTDT is a derivative of tryptophan, an essential amino acid that is important for protein synthesis and neurotransmitter production.

Mechanism of Action

The mechanism of action of N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-D-tryptophanamide is not fully understood, but it is believed to involve the modulation of the serotonergic system in the brain. This compound has been shown to increase the levels of serotonin in the brain, which is a neurotransmitter that is involved in the regulation of mood, appetite, and sleep.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that are involved in the regulation of mood and reward. This compound has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-D-tryptophanamide in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. This makes it a cost-effective option for researchers who need to use large amounts of the compound in their experiments. One limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-D-tryptophanamide. One area of research is in the development of new drugs for the treatment of neurological disorders. This compound has shown promise as a potential drug candidate for the treatment of depression and anxiety, and further research is needed to determine its efficacy and safety in humans. Another area of research is in the study of the mechanism of action of this compound. Understanding how this compound modulates the serotonergic system in the brain could lead to the development of new drugs with improved efficacy and fewer side effects.

Synthesis Methods

N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-D-tryptophanamide can be synthesized using a multi-step process that involves the reaction of tryptophan with various reagents. The first step involves the protection of the amino group of tryptophan using a protecting group such as Boc or Fmoc. The second step involves the reaction of the protected tryptophan with thioformamide to form a thioamide derivative. The third step involves the reaction of the thioamide derivative with methyl iodide to form this compound.

Scientific Research Applications

N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-D-tryptophanamide has been studied for its potential use in various research applications. One area of research is in the development of new drugs for the treatment of neurological disorders such as depression and anxiety. This compound has been shown to have anxiolytic and antidepressant effects in animal models, making it a promising candidate for drug development.

properties

IUPAC Name

(2R)-2-amino-3-(1H-indol-3-yl)-N-methyl-N-[(4-methylthiadiazol-5-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5OS/c1-10-15(23-20-19-10)9-21(2)16(22)13(17)7-11-8-18-14-6-4-3-5-12(11)14/h3-6,8,13,18H,7,9,17H2,1-2H3/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWWRETZHCGUQA-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)CN(C)C(=O)C(CC2=CNC3=CC=CC=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SN=N1)CN(C)C(=O)[C@@H](CC2=CNC3=CC=CC=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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